molecular formula C11H12ClN3OS B2630215 5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 403990-80-7

5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2630215
CAS No.: 403990-80-7
M. Wt: 269.75
InChI Key: IUWXNWDFGZNIOI-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of 5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from 4-chlorophenol and ethyl 2-chloroacetate . The process includes:

    Formation of the intermediate: 4-chlorophenol reacts with ethyl 2-chloroacetate under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring.

    Thiol formation:

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazoles .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the chlorophenoxy group and the triazole-thiol structure in this compound contributes to its distinct properties and effectiveness in various applications .

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWXNWDFGZNIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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